molecular formula C26H19N3O4S B10904184 2-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

2-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B10904184
M. Wt: 469.5 g/mol
InChI Key: AEHBDSUQGWNEGI-UHFFFAOYSA-N
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Description

2-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-3-cyano-4H-chromenes, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR). This method is preferred due to its efficiency and ability to produce complex molecules in a single step. The reaction involves the condensation of an aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst . The reaction conditions often include the use of ethanol as a solvent and a basic catalyst such as potassium carbonate (K₂CO₃) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis from laboratory to industrial scale. This includes optimizing reaction conditions to minimize waste and energy consumption while maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-2-ylsulfanyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research .

Properties

Molecular Formula

C26H19N3O4S

Molecular Weight

469.5 g/mol

IUPAC Name

2-amino-4-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile

InChI

InChI=1S/C26H19N3O4S/c1-31-19-10-9-15(12-16(19)14-34-21-8-4-5-11-29-21)22-18(13-27)25(28)33-24-17-6-2-3-7-20(17)32-26(30)23(22)24/h2-12,22H,14,28H2,1H3

InChI Key

AEHBDSUQGWNEGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)CSC5=CC=CC=N5

Origin of Product

United States

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